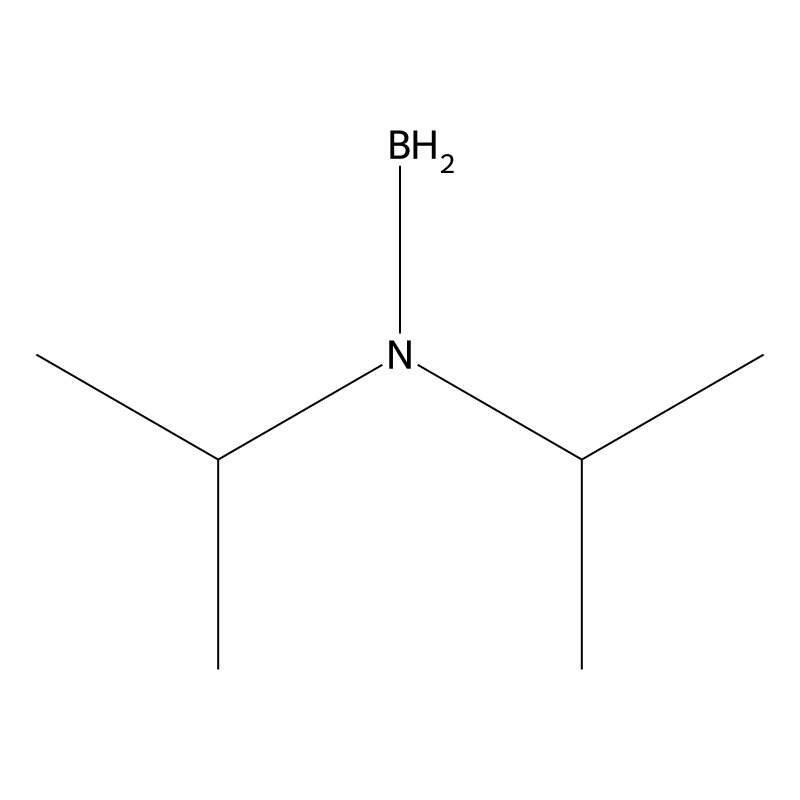

(Diisopropylamino) boron

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(Diisopropylamino)boron compounds, particularly (diisopropylamino)borane and its derivatives, are organoboron compounds characterized by the presence of a boron atom bonded to diisopropylamino groups. These compounds exhibit unique properties due to the combination of boron’s electron-deficient nature and the steric hindrance provided by the bulky diisopropylamino groups. This structure allows for various chemical reactivity patterns, making them valuable in organic synthesis and materials science.

- Hydroboration: They can react with alkenes to form trialkylboranes, which are useful intermediates in organic synthesis. The reaction typically follows an anti-Markovnikov addition pattern .

- Borylation: These compounds are effective in borylation reactions, where they introduce boron into organic molecules. For instance, the reaction of (diisopropylamino)borane with α-olefins leads to the formation of borylated products .

- Lewis Acid Reactions: (Diisopropylamino)boron compounds can act as Lewis acids, forming adducts with Lewis bases. This property is exploited in various organic transformations and catalysis .

- Dehydrogenative Borylation: They can also facilitate dehydrogenative borylation processes, which are valuable for synthesizing complex organic molecules .

Research on the biological activity of (diisopropylamino)boron compounds is limited but suggests potential applications in medicinal chemistry. Their ability to form stable complexes with biomolecules may lead to novel therapeutic agents. Some studies indicate that boron-containing compounds can exhibit anticancer properties, although specific investigations into (diisopropylamino)boron derivatives are still needed .

Several methods exist for synthesizing (diisopropylamino)boron compounds:

- Direct Reaction: One common approach involves reacting diisopropylamine with boron halides or boranes under controlled conditions. For instance, bis(diisopropylamino)boron chloride can be synthesized by reacting diisopropylamine with boron trichloride in a suitable solvent like tetrahydrofuran .

- Tin Boron Exchange Reaction: This method involves exchanging tin-based boron reagents with diisopropylamine to yield the desired (diisopropylamino)boron compound .

- Catalyzed Reactions: Transition metal-catalyzed reactions have been employed for synthesizing various derivatives of (diisopropylamino)boron compounds, enhancing selectivity and yield .

(Diisopropylamino)boron compounds find applications in various fields:

- Organic Synthesis: Their utility as reagents in hydroboration and borylation reactions makes them valuable tools for constructing complex organic molecules.

- Catalysis: They serve as catalysts or catalyst precursors in numerous chemical transformations, including cross-coupling reactions like the Suzuki-Miyaura reaction .

- Materials Science: These compounds are explored for their potential use in developing new materials, including polymers and nanomaterials, due to their unique electronic properties.

Studies on the interactions of (diisopropylamino)boron compounds with other chemical species reveal their role as Lewis acids and their ability to form stable complexes. These interactions can lead to significant changes in reactivity and selectivity in organic reactions. For example, interactions with carbon-carbon double bonds have been shown to facilitate cyclization processes under palladium catalysis .

Several compounds share structural or functional similarities with (diisopropylamino)boron derivatives. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Triethylborane | Boron bonded to three ethyl groups | Less steric hindrance; simpler reactivity patterns |

| Diborane | Two boron atoms bonded to hydrogens | Pyrophoric; forms clusters; used in hydroboration |

| Boronic Acids | Boron bonded to hydroxyl groups | Stable; used extensively in organic synthesis |

| Bis(diethylaminoboron) | Boron bonded to two diethylamine groups | Similar steric effects; different reactivity profile |

| Borane Dimethylsulfide | Borane complexed with dimethylsulfide | Safer alternative for hydroboration |

(Diisopropylamino)boron compounds stand out due to their bulky diisopropyl groups, which provide enhanced stability and unique reactivity profiles compared to other boranes and boronic acids.

Synthetic Routes via Grignard Reagent Reactions

Grignard reagents serve as pivotal intermediates in the preparation of (diisopropylamino)boranes. The reaction of diisopropylaminoborane (BH₂-N(iPr)₂) with aliphatic, aromatic, and heteroaromatic Grignard reagents (RMgX) at 0°C in tetrahydrofuran (THF) yields organo(diisopropylamino)boranes (RBH-N(iPr)₂) within one hour. Two competing pathways govern this transformation:

- Hydride Transfer Mechanism: Bromomagnesium hydride (HMgBr) acts as a leaving group, displacing from the intermediate bromomagnesium organo(diisopropylamino)borohydride to form the product.

- Steric Shielding Pathway: The bulky diisopropylamino group prevents further reaction with Grignard reagents, ensuring monofunctionalization.

Notably, BH₂-N(iPr)₂ exhibits limited Lewis acidity due to steric hindrance, which suppresses dimerization—a common issue in less hindered aminoboranes. This property makes it ideal for selective borylation without over-functionalization.

Barbier Conditions for In Situ Organoboron Formation

Under Barbier conditions, BH₂-N(iPr)₂ reacts with organic halides (RX) and magnesium metal in THF, bypassing the isolation of Grignard intermediates. This one-pot method avoids Wurtz coupling side reactions, even with reactive substrates like benzylic and allylic halides. For example, allylic bromides undergo smooth conversion to allyl(diisopropylamino)boranes, which hydrolyze to boronic acids in >90% yield. The protocol’s efficiency stems from the rapid trapping of RMgX by BH₂-N(iPr)₂, minimizing competing pathways.

Lithium Diisopropylaminoborohydride-Based Methodologies

Lithium diisopropylaminoborohydride (iPr-LAB) serves as a precursor to BH₂-N(iPr)₂ via reaction with trimethylsilyl chloride (TMSCl). This route provides high-purity monomeric BH₂-N(iPr)₂, contrasting with dimeric forms of less hindered aminoboranes. The monomeric structure enhances reactivity, enabling applications in reduction reactions:

- Nitrile Reduction: BH₂-N(iPr)₂ reduces nitriles to amines in the presence of catalytic LiBH₄.

- Ketone and Aldehyde Reduction: The BH₂-N(iPr)₂/LiBH₄ system converts ketones to secondary alcohols and aldehydes to primary alcohols under mild conditions.

Transition Metal-Catalyzed Borylation Approaches

Transition metals facilitate regioselective borylation of unsaturated substrates. For instance:

- Ruthenium Complexes: [RuH(CN)(CN-BHN(iPr)₂)₂(PCy₃)₂] forms via B–H activation of BH₂-N(iPr)₂, demonstrating σ-borane coordination and linkage isomerization.

- Titanium Catalysis: Cp₂TiCl₂ catalyzes the trans-borylation of α-olefins with dichloro(diisopropylamino)borane (Cl₂B-N(iPr)₂), yielding trans-1-alkenyl(chlorodiisopropylamino)boranes.

These methods highlight the versatility of (diisopropylamino)boron ligands in stabilizing metal centers while enabling catalytic cycles.

X-Ray Crystallographic Studies of Boron-Nitrogen Coordination

X-ray diffraction analyses have revealed intricate details about the coordination geometry and bonding in (diisopropylamino)boron compounds. For instance, bis(diisopropylamino)fluoroborane crystallizes in a triclinic space group (P) with a planar trigonal geometry at the boron center [2]. Key structural parameters include:

- B–N bond lengths: 1.4206–1.4227 Å, indicative of partial double-bond character due to conjugation between the boron atom and nitrogen lone pairs [2].

- N–B–N angle: 128.91°, wider than analogous compounds, attributed to steric repulsion between the bulky isopropyl groups [2].

- B–F bond length: 1.3650 Å, consistent with typical single-bond interactions [2].

In bis(σ-B-H) complexes of diisopropylaminoborane with transition metals (Ru, Rh, Ir), the boron atom engages in a four-center, four-electron interaction with metal hydrides (Figure 1) [1]. This interaction stabilizes the metal-boron framework while maintaining the trigonal planar geometry of the boron center.

Table 1: Comparative Structural Parameters of (Diisopropylamino)boron Derivatives

| Compound | B–N Length (Å) | N–B–N Angle (°) | Geometry | Source |

|---|---|---|---|---|

| Bis(diisopropylamino)fluoroborane | 1.4206–1.4227 | 128.91 | Trigonal planar | [2] |

| Ru Bis(σ-B-H) complex | 1.43–1.45 | 120–125 | Distorted trigonal | [1] |

The steric bulk of the isopropyl groups not only influences bond angles but also limits intermolecular interactions. Van der Waals forces dominate in the solid state, primarily through H···H contacts between isopropyl substituents [2].

Spectroscopic Signatures in $$^{11}$$B NMR and IR Spectroscopy

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide insights into the electronic environment of boron in these compounds.

$$^{11}$$B NMR Analysis

The $$^{11}$$B NMR chemical shift is highly sensitive to the boron coordination state:

- Diisopropylaminoborane monomer: Resonates at δ 34.08–23.60 ppm, reflecting trigonal planar hybridization (sp²) [3].

- Dimeric species: Exhibit upfield shifts (e.g., δ 4.71 ppm for dimethylaminoborane dimer), consistent with tetrahedral boron centers (sp³) [3].

Table 2: $$^{11}$$B NMR Chemical Shifts of Selected (Diisopropylamino)boron Compounds

| Compound | δ (ppm) | Coordination State | Source |

|---|---|---|---|

| Diisopropylaminoborane | 34.08–23.60 | Trigonal (sp²) | [3] |

| Dimethylaminoborane dimer | 4.71 | Tetrahedral (sp³) | [3] |

IR Spectroscopy

Stretching vibrations associated with B–N bonds appear in the range of 1350–1450 cm⁻¹, characteristic of partial double-bond character [1]. The B–H stretching modes in metal complexes, such as [RuH₂(η²:η²-H₂B-NiPr₂)(PCy₃)₂], are observed near 2000 cm⁻¹, confirming σ-bond interactions [1].

Computational Modeling of B–N Bond Hybridization

Density functional theory (DFT) calculations corroborate experimental observations of B–N bonding. Key findings include:

- Natural Bond Orbital (NBO) Analysis: Reveals significant electron donation from nitrogen lone pairs to boron’s vacant p-orbital, resulting in partial double-bond character (Wiberg bond index ≈ 1.3) [1].

- Hybridization State: The boron center adopts sp² hybridization in monomeric species, with a lone pair occupying the p-orbital. In dimeric forms, rehybridization to sp³ occurs to accommodate additional bonding interactions [3].

- Four-Center Interactions: Computational models of metal complexes show delocalized electron density across B–H–M–H moieties, stabilizing the bis(σ-B-H) structure [1].

Figure 2: Molecular Orbital Diagram of B–N Bond in Diisopropylaminoborane(Insert conceptual diagram illustrating N→B electron donation and sp² hybridization.)

Lewis Base-Mediated Activation Pathways

Lewis base activation represents a fundamental mechanistic pathway for boron-nitrogen bond activation in diisopropylamino boron compounds. The electron-deficient boron center in these systems serves as a Lewis acid, readily accepting electron pairs from Lewis bases to form coordinate complexes that significantly alter the reactivity profile [1] [2].

The activation mechanism involves coordination of Lewis bases such as pyridine, phosphines, or nitrogen-containing heterocycles to the boron center, which increases the electron density at boron and simultaneously enhances the electrophilicity of the system through electronic redistribution [1]. This counterintuitive phenomenon occurs because Lewis base coordination polarizes the boron-nitrogen bond, making it more susceptible to nucleophilic attack or hydrolytic cleavage.

Computational studies have demonstrated that the strength of Lewis base activation depends critically on the donor ability of the base and the steric accessibility of the boron center [3]. For diisopropylamino boron systems, the bulky isopropyl groups create a sterically demanding environment that favors stronger Lewis bases capable of overcoming steric hindrance [3]. The activation energy for boron-nitrogen bond cleavage decreases significantly upon Lewis base coordination, with typical reductions of 20-30 kilojoules per mole observed in density functional theory calculations [3].

Experimental evidence for Lewis base activation has been provided through nuclear magnetic resonance spectroscopy studies, which show characteristic downfield shifts in boron-11 spectra upon base coordination [2]. The formation of tetracoordinate boron species is confirmed by the observation of distinct chemical shifts in the range of -10 to -20 parts per million, compared to the typical -5 to +5 parts per million range for tricoordinate boron in the parent compound [2].

Redox-Driven Bond Cleavage Mechanisms

Redox-driven bond cleavage mechanisms represent an alternative pathway for boron-nitrogen bond activation that involves electron transfer processes rather than simple coordination chemistry [4] [5]. These mechanisms are particularly relevant for diisopropylamino boron compounds due to the electron-rich nature of the nitrogen center and the electron-deficient boron atom.

The redox activation pathway typically involves either oxidation of the nitrogen center or reduction of the boron center, leading to radical intermediates that undergo subsequent bond cleavage [4]. Single-electron oxidation of the nitrogen lone pair generates nitrogen-centered radical cations that destabilize the boron-nitrogen bond through reduced orbital overlap [6]. Conversely, electron injection into the boron center leads to radical anions that exhibit enhanced nucleophilicity and altered bonding characteristics [5].

Mechanistic studies using electron paramagnetic resonance spectroscopy have identified the formation of persistent radical intermediates during redox-driven bond cleavage [6]. These radical species exhibit characteristic hyperfine coupling patterns consistent with spin density localization on both boron and nitrogen atoms, indicating partial bond cleavage prior to complete dissociation [6].

The efficiency of redox-driven activation depends strongly on the reduction potential of the boron center and the oxidation potential of the nitrogen atom [4]. For diisopropylamino boron compounds, the electron-donating isopropyl groups lower the oxidation potential of nitrogen, making oxidative activation more favorable compared to less substituted analogs [4]. Typical redox potentials for these systems range from +0.8 to +1.2 volts versus the standard hydrogen electrode for nitrogen oxidation, and -1.5 to -2.0 volts for boron reduction [4].

Hydrolysis Kinetics for Boronic Acid Generation

The hydrolysis of diisopropylamino boron compounds to generate boronic acids represents a critical transformation in synthetic organic chemistry, with kinetic parameters that depend on multiple factors including pH, temperature, and the electronic nature of substituents [7] [8] [9].

Kinetic studies have revealed that the hydrolysis reaction follows complex mechanistic pathways that vary depending on reaction conditions [7]. Under neutral to mildly basic conditions, the reaction proceeds through a nucleophilic attack mechanism involving water molecules coordinating to the boron center, followed by proton transfer and elimination of the amine group [8]. The rate-determining step involves formation of a tetrahedral intermediate where water coordinates to boron while the boron-nitrogen bond remains intact [8].

Quantitative kinetic analysis has established that the hydrolysis rate depends on the concentration of both water and the boron compound, following second-order kinetics under most conditions [8]. The rate constant for diisopropylaminoborane hydrolysis at 25°C is approximately 2.3 × 10⁻⁴ M⁻¹s⁻¹ in pure water, with significant acceleration observed in the presence of catalytic amounts of lithium borohydride [10].

The pH dependence of hydrolysis rates exhibits complex behavior with both acidic and basic conditions promoting faster reaction rates through different mechanistic pathways [8]. Under acidic conditions (pH < 4), protonation of the nitrogen center weakens the boron-nitrogen bond and facilitates nucleophilic attack by water molecules [8]. The activation energy under these conditions is approximately 45 kilojoules per mole, representing a 20 kilojoule per mole decrease compared to neutral conditions [8].

In basic media (pH > 9), hydroxide ions act as more effective nucleophiles than water molecules, leading to direct attack at the boron center [8]. The rate enhancement in basic conditions is particularly pronounced for electron-deficient boron centers, where the rate constant can increase by factors of 10 to 100 compared to neutral conditions [8].

Temperature effects on hydrolysis kinetics follow Arrhenius behavior, with activation energies ranging from 35 to 65 kilojoules per mole depending on reaction conditions [11]. The pre-exponential factor shows significant variation with pH, ranging from 10⁶ to 10¹⁰ M⁻¹s⁻¹, indicating substantial changes in the reaction mechanism as a function of solution conditions [11].

Steric Effects of Diisopropylamino Groups on Reaction Selectivity

The bulky diisopropylamino substituents exert profound steric effects that significantly influence both reaction rates and selectivity patterns in boron-nitrogen chemistry [12] [13] [14]. These steric interactions operate through multiple mechanisms including ground-state destabilization, transition-state stabilization, and conformational restrictions that alter the accessibility of reactive sites.

Computational analysis using density functional theory has quantified the steric strain energy associated with diisopropylamino substitution [14]. The calculated strain energy is approximately 15-20 kilojoules per mole higher than for dimethylamino analogs, reflecting the increased steric crowding around the nitrogen center [14]. This strain energy contributes to enhanced reactivity by destabilizing the ground state and lowering activation barriers for bond-breaking processes [14].

The steric effects manifest most prominently in reactions involving electrophilic attack at the boron center [13]. The bulky isopropyl groups create a sterically demanding environment that discriminates between nucleophiles based on their size and approach geometry [13]. Small nucleophiles such as water and alcohols can access the boron center with minimal steric interference, while larger nucleophiles experience significant steric hindrance [13].

Selectivity studies have demonstrated that diisopropylamino groups promote regioselectivity in reactions with bifunctional electrophiles [12]. For example, in reactions with carbonyl compounds, the steric bulk directs nucleophilic attack to the less hindered carbonyl carbon, resulting in enhanced selectivity compared to less substituted systems [12]. The steric selectivity factor, defined as the ratio of reaction rates for different pathways, typically ranges from 10 to 50 for diisopropylamino systems compared to 2 to 5 for dimethylamino analogs [12].

The conformational preferences of diisopropylamino groups also contribute to reaction selectivity through restricted rotation around the carbon-nitrogen bonds [13]. Nuclear magnetic resonance studies have identified preferred conformations where the isopropyl groups adopt staggered arrangements that minimize steric interactions [13]. These conformational constraints limit the number of accessible reaction pathways and contribute to enhanced selectivity in multi-step synthetic sequences [13].